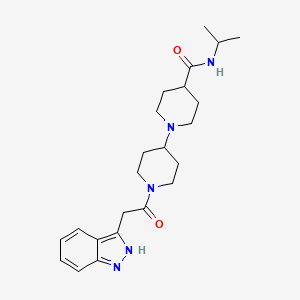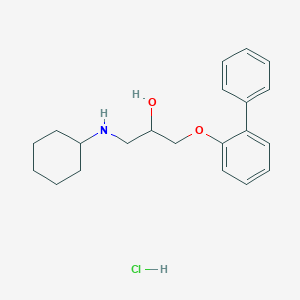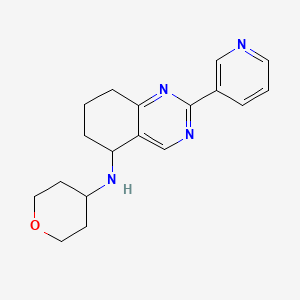![molecular formula C23H27N3O3 B6126870 1-(cyclopentylacetyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B6126870.png)
1-(cyclopentylacetyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(cyclopentylacetyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide, also known as CPP-ACP, is a compound that has gained significant attention in the field of dentistry. CPP-ACP is a bioactive peptide that has been found to have a beneficial effect on dental health.
Mecanismo De Acción
1-(cyclopentylacetyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide works by binding to the tooth surface and forming a protective layer that helps to prevent demineralization. It also helps to promote the remineralization of the enamel by providing a source of calcium and phosphate ions. 1-(cyclopentylacetyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide has been found to be effective in reducing the loss of mineral content from the enamel and promoting the formation of new mineral crystals.
Biochemical and Physiological Effects
1-(cyclopentylacetyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide has been found to have a number of biochemical and physiological effects. It has been found to increase the pH of dental plaque, which helps to prevent the growth of bacteria that can cause tooth decay. 1-(cyclopentylacetyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide has also been found to inhibit the growth of Streptococcus mutans, a bacterium that is associated with tooth decay. In addition, 1-(cyclopentylacetyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide has been found to increase the production of saliva, which helps to neutralize acids in the mouth and prevent tooth decay.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(cyclopentylacetyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide in lab experiments is that it is a well-characterized compound that has been extensively studied. This makes it easier to design experiments and interpret the results. However, one of the limitations of using 1-(cyclopentylacetyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide in lab experiments is that it can be difficult to obtain in large quantities, which can limit the scope of some experiments.
Direcciones Futuras
There are several future directions for research on 1-(cyclopentylacetyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide. One direction is to investigate the potential use of 1-(cyclopentylacetyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide in the prevention and treatment of dental caries. Another direction is to investigate the use of 1-(cyclopentylacetyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide in the treatment of dentin hypersensitivity. Finally, there is a need for further research on the mechanism of action of 1-(cyclopentylacetyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide and its effects on the oral microbiome.
Conclusion
In conclusion, 1-(cyclopentylacetyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide is a bioactive peptide that has been found to have a beneficial effect on dental health. It has been extensively studied for its potential use in dental applications, and has been found to be effective in promoting the remineralization of enamel and reducing the loss of mineral content. 1-(cyclopentylacetyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide has a number of biochemical and physiological effects, and has several advantages and limitations for lab experiments. There are several future directions for research on 1-(cyclopentylacetyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide, including investigating its potential use in the prevention and treatment of dental caries and dentin hypersensitivity.
Métodos De Síntesis
1-(cyclopentylacetyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide can be synthesized using solid-phase peptide synthesis. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain. The final product is obtained by cleaving the peptide from the resin support and removing the protecting groups.
Aplicaciones Científicas De Investigación
1-(cyclopentylacetyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide has been extensively studied for its potential use in dental applications. It has been found to have a significant effect on the remineralization of enamel, which is the process of restoring the mineral content of the enamel that has been lost due to demineralization. 1-(cyclopentylacetyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide has also been found to have a beneficial effect on dentin hypersensitivity, which is a condition characterized by sharp pain in response to external stimuli.
Propiedades
IUPAC Name |
1-(2-cyclopentylacetyl)-N-(2-pyridin-3-yloxyphenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3/c27-22(15-17-7-1-2-8-17)26-14-6-11-20(26)23(28)25-19-10-3-4-12-21(19)29-18-9-5-13-24-16-18/h3-5,9-10,12-13,16-17,20H,1-2,6-8,11,14-15H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIBHQRXSOWYOHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CCCC2C(=O)NC3=CC=CC=C3OC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-{3-[benzyl(methyl)amino]-1-piperidinyl}-2-oxoethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B6126793.png)


![2-methyl-5-phenyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B6126813.png)
![7-(2,3-difluorobenzyl)-2-[(1-methylcyclopropyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6126815.png)


![[1'-(5-isoquinolinylmethyl)-1,3'-bipiperidin-4-yl]methanol](/img/structure/B6126833.png)
![2-[4-(2,5-dimethoxybenzyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6126846.png)
![5-(4-hydroxyphenyl)-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide](/img/structure/B6126849.png)
![N-(1-benzyl-3-pyrrolidinyl)-3-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B6126857.png)
![3-(2-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethyl)-1,3-oxazolidin-2-one](/img/structure/B6126885.png)
![2-butyl-5-(3-methoxyphenyl)-5,6,11,11a-tetrahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indole-1,3(2H)-dione](/img/structure/B6126890.png)
![2-methyl-6-({[2-(1-pyrrolidinylcarbonyl)imidazo[1,2-a]pyridin-3-yl]methyl}amino)-2-heptanol](/img/structure/B6126899.png)